molecular formula C11H14BrNO2 B8318435 Methyl n-ethyl-n-(o-bromomethylphenyl)-carbamate

Methyl n-ethyl-n-(o-bromomethylphenyl)-carbamate

Cat. No. B8318435
M. Wt: 272.14 g/mol
InChI Key: JRMUXJYIPMEOHW-UHFFFAOYSA-N
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Patent
US05824705

Procedure details

A mixture of 30 g (0.155 mol) of methyl N-ethyl-N-(o-methylphenyl)-carbamate (Example 1b), 33 g (0.185 mol) of N-bromosuccinimide and 0.1 g of azoisobutyronitrile in 300 ml of carbon tetrachloride is exposed to a 300 W UV lamp for 6 hours. During this procedure, the contents of the flask heat up to about 70° C. Thereafter, the reaction mixture is washed four times with water, dried and evaporated down. The residue obtained comprises 41 g of a brown oil which contains the title compound in about 50% purity and is used without further purification in the next reaction.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
brown oil
Quantity
41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14])[C:4](=[O:7])[O:5][CH3:6])[CH3:2].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH2:1]([N:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][Br:15])[C:4](=[O:7])[O:5][CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(C(OC)=O)C1=C(C=CC=C1)C
Name
Quantity
33 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
brown oil
Quantity
41 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Thereafter, the reaction mixture is washed four times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)N(C(OC)=O)C1=C(C=CC=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.